molecular formula C12H13F2NO3 B2484521 5-(Difluoromethyl)-2-morpholin-4-ylbenzoic acid CAS No. 2248405-37-8

5-(Difluoromethyl)-2-morpholin-4-ylbenzoic acid

Cat. No.: B2484521
CAS No.: 2248405-37-8
M. Wt: 257.237
InChI Key: KWXNBANLOHSAEY-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2-morpholin-4-ylbenzoic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a difluoromethyl group attached to a benzoic acid core, with a morpholine ring substituent. The presence of the difluoromethyl group imparts distinct chemical and physical properties, making it a valuable compound for study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-2-morpholin-4-ylbenzoic acid typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. One common method involves the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF2H) under basic conditions . The reaction conditions often require the presence of a base, such as potassium carbonate, and a suitable solvent, such as acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes can be optimized for higher yields and efficiency by employing continuous flow reactors and advanced catalytic systems. The use of metal-based catalysts, such as palladium or nickel complexes, can facilitate the difluoromethylation of aromatic compounds, including benzoic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-morpholin-4-ylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

5-(Difluoromethyl)-2-morpholin-4-ylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-morpholin-4-ylbenzoic acid involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzoic acid: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    Difluoromethylphenylacetic acid: Contains a difluoromethyl group attached to a phenylacetic acid core.

    Difluoromethylbenzamide: Features a difluoromethyl group attached to a benzamide core.

Uniqueness

5-(Difluoromethyl)-2-morpholin-4-ylbenzoic acid is unique due to the presence of both the difluoromethyl group and the morpholine ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(difluoromethyl)-2-morpholin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO3/c13-11(14)8-1-2-10(9(7-8)12(16)17)15-3-5-18-6-4-15/h1-2,7,11H,3-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXNBANLOHSAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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